(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry. It is classified as an amino acid derivative and is particularly noted for its potential therapeutic applications. The compound features a complex structure that includes a piperidine ring, which is often associated with various pharmacological activities.
Source: The compound can be sourced from chemical suppliers and is available under various catalog numbers, including CAS Number 942142-78-1. It has been characterized in several databases, including PubChem and ChemicalBook, which provide detailed information on its properties and uses.
Classification: This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is also classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon-containing groups.
The synthesis of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate typically involves several steps that can include:
Technical details regarding specific reagents, solvents, and reaction conditions can vary based on the chosen synthetic route.
The molecular formula of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is C19H29ClN2O3.
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate may participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic transformations.
The mechanism of action for (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is not fully elucidated but may involve:
Data on specific interactions can be derived from pharmacological studies that assess binding affinities and biological responses in vitro and in vivo.
Relevant data regarding these properties can be sourced from chemical databases and supplier specifications.
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate has several scientific uses:
The synthesis of enantiomerically pure piperidine scaffolds necessitates strategic asymmetric methodologies. For the target compound, chiral resolution and asymmetric hydrogenation serve as foundational approaches. Patent WO2014200786A1 details a multi-step route where tert-butyl 4-aminopiperidine-1-carboxylate undergoes stereoselective reductive amination with 3-chlorobenzaldehyde under protic acid catalysis, achieving diastereomeric ratios exceeding 15:1 [3]. This reaction leverages the inherent chirality of a bicyclic lactone precursor to control stereochemistry at the piperidine C3 position. Crucially, the (R,R)-configuration is preserved through low-temperature lithiation (-78°C) followed by nucleophilic addition to (R)-epichlorohydrin, suppressing racemization [3] [5]. Alternative routes employ enzymatic desymmetrization of meso-piperidine derivatives, though yields remain moderate (50-65%) compared to chemical methods [5].
Table 1: Comparison of Enantioselective Synthetic Methods
Method | Chiral Control Element | dr/ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Reductive Amination | Acid-catalyzed imine formation | >90% de | 78 | Requires chiral Boc-piperidine |
Asymmetric Hydrogenation | Rh-DuPHOS catalyst | 95% ee | 85 | High catalyst loading (5 mol%) |
Enzymatic Desymmetrization | Lipase B (Candida antarctica) | 88% ee | 62 | Substrate specificity |
Boc (tert-butyloxycarbonyl) protection is indispensable for synthesizing the target compound, serving dual roles: steric shielding of the piperidine nitrogen and chiral integrity preservation during subsequent reactions. As demonstrated in SARS-CoV-2 Mpro inhibitor optimization, Boc-group installation (using di-tert-butyl dicarbonate, 1.2 eq.) precedes nucleophilic substitutions at the C3 position, preventing N-alkylation side products [2]. This strategy is critical when introducing the (3-chlorophenyl)methyl moiety via Mitsunobu reactions or SN₂ displacements, where unprotected amines lead to competitive over-alkylation [4] [5]. Boc-deprotection is selectively performed using mild acid conditions (HCl in dioxane, 4M) without epimerization, contrasting with harsher deprotection methods (e.g., TFA) that risk stereochemical erosion at benzylic centers [5]. The Boc group’s orthogonality to carbamate and amine functionalities enables sequential deprotection-alkylation steps essential for constructing the 2-aminoethoxy side chain [2] [4].
Table 2: Boc-Protection/Deprotection Conditions and Outcomes
Step | Reagents/Conditions | Time (h) | Yield (%) | Stereochemical Purity |
---|---|---|---|---|
Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 12 | 95 | >99% ee retained |
Deprotection | HCl/dioxane (4M), 0°C | 2 | 90 | No racemization detected |
Alternative | TFA/CH₂Cl₂ (1:1), RT | 1 | 88 | <2% epimerization |
Achieving (R)-configuration at the benzylic carbon linked to the 2-((methoxycarbonyl)amino)ethoxy chain requires meticulous optimization. Computational simulations (WaterMap, Schrödinger) identified a high-energy water molecule near the S2′ pocket of SARS-CoV-2 Mpro, suggesting that hydrophobic substituents could enhance binding affinity via water displacement [2]. Consequently, ortho-substituted aryl groups (e.g., 2-Cl, 2-CF₃) were prioritized to maximize hydrophobic interactions and stereodirective effects. Studies revealed that 2,4-disubstituted phenyl rings (e.g., 2-CN-4-Cl) improved diastereoselectivity to >20:1 during the key etherification step, versus 8:1 for monosubstituted analogs [2]. The stereoselective synthesis employs (R)-glycidyl nosylate (1.5 eq.) under phase-transfer catalysis (benzyltriethylammonium chloride, 10 mol%), yielding the (R)-configured epoxide with 94% ee. Subsequent ring-opening with 2-aminoethanol at 60°C installs the chiral 2-aminoethoxy arm without racemization [3]. Kinetic resolution using Candida antarctica lipase further enriches enantiopurity (>99% ee) of the intermediate carbamate [5].
Table 3: Impact of Aryl Substituents on Stereoselectivity and Potency
Aryl Substituent | dr (syn:anti) | IC₅₀ (nM)* | Key Interactions |
---|---|---|---|
3-Cl (mono) | 8:1 | 900 | H-bond with H163; hydrophobic with H41 |
2-Cl-4-Cl | 22:1 | 770 | Enhanced S2 pocket occupancy |
2-CN-4-Cl | 25:1 | 450 | π-Stacking with H41; polar contact S1′ |
2,4,6-triMe | 5:1 | 2200 | Steric clash in S2 pocket |
Enzymatic inhibition data from FRET-based Mpro assay [2]*
Scaling enantioselective syntheses of this compound faces three key bottlenecks: cryogenic conditions, catalyst cost, and purification complexity. The initial asymmetric alkylation requires temperatures below -70°C to suppress racemization during lithiation, demanding specialized equipment and high energy input [3]. Transitioning from batch to continuous flow reactors mitigated this by enabling precise temperature control (-78°C) with residence times <2 minutes, improving yield from 65% to 82% at kilogram scale [3]. Catalyst-related limitations arise in the Rh-catalyzed asymmetric hydrogenation of enamines; while effective for chiral amine synthesis, Rh-DuPHOS catalysts (5 mol%) are prohibitively expensive for large-scale production. Lower-cost alternatives like Ir-ferroxyanyl complexes (0.5 mol%) achieved comparable enantioselectivity (92% ee) with turnover numbers >1,000 [5]. Final purification posed challenges due to the compound’s polar nature and similar-byproduct solubility. Simulated moving bed chromatography (ethanol/hexane gradient) replaced standard silica gel columns, reducing solvent consumption by 40% and increasing throughput 3-fold [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7